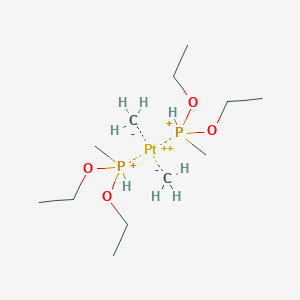
Ethyl 1H-indazole-5-carboxylate
Descripción general
Descripción
Ethyl 1H-indazole-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a heterocyclic organic compound that consists of an indazole ring fused with a carboxylic acid group and an ethyl ester group. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of Ethyl 1H-indazole-5-carboxylate involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. It also inhibits the activity of protein kinase C (PKC), which is involved in the regulation of various cellular processes. Moreover, it has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
Ethyl 1H-indazole-5-carboxylate has been found to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It also reduces the levels of oxidative stress and enhances the antioxidant defense system. Moreover, it has been found to improve cognitive function and reduce anxiety-like behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1H-indazole-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable and can be stored for a long time. However, it has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on Ethyl 1H-indazole-5-carboxylate. One direction is to study its potential use as an anticancer agent. Another direction is to study its potential use for the treatment of neurodegenerative diseases. Moreover, it could be used for the treatment of inflammatory disorders and viral infections. Furthermore, it could be used as a tool for the study of various signaling pathways and enzymes.
Métodos De Síntesis
Ethyl 1H-indazole-5-carboxylate can be synthesized using various methods, including the one-pot synthesis, Suzuki-Miyaura coupling, and Pd-catalyzed carbonylation of aryl halides. The one-pot synthesis involves the reaction of indazole with ethyl chloroformate and triethylamine in the presence of a catalyst. The Suzuki-Miyaura coupling method involves the reaction of indazole with an aryl boronic acid in the presence of a palladium catalyst. The Pd-catalyzed carbonylation of aryl halides method involves the reaction of indazole with an aryl halide in the presence of a palladium catalyst and carbon monoxide.
Aplicaciones Científicas De Investigación
Ethyl 1H-indazole-5-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been studied for its potential use as an analgesic and anxiolytic agent. Moreover, it has been found to have a neuroprotective effect and could be used for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
ethyl 1H-indazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-4-9-8(5-7)6-11-12-9/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKABXDPLIJIWLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363575 | |
| Record name | Ethyl 1H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1H-indazole-5-carboxylate | |
CAS RN |
192944-51-7 | |
| Record name | Ethyl 1H-indazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192944-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















